2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine
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Overview
Description
2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a hydrazinyl group linked to a fluorenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine typically involves the reaction of 2-chloropyridine-6-carbaldehyde with 9H-fluoren-9-ylidenehydrazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions may vary, but it often involves heating the mixture to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced forms of the hydrazinyl group.
Scientific Research Applications
2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial agent.
Materials Science: Utilized in the development of fluorescent dyes and materials with aggregation-induced emission properties.
Biological Imaging: Fluorescent properties make it suitable for use in biological imaging.
Mechanism of Action
The mechanism of action of 2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine involves its interaction with biological targets through its hydrazinyl and fluorenylidene moieties. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: Another fluorenylidene derivative with antimicrobial properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine:
Uniqueness
2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine is unique due to its combination of a pyridine ring with a fluorenylidene hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Its chloro substituent also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12ClN3 |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
6-chloro-N-(fluoren-9-ylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C18H12ClN3/c19-16-10-5-11-17(20-16)21-22-18-14-8-3-1-6-12(14)13-7-2-4-9-15(13)18/h1-11H,(H,20,21) |
InChI Key |
RKQOEZRGSBLVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=NC(=CC=C4)Cl |
Origin of Product |
United States |
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